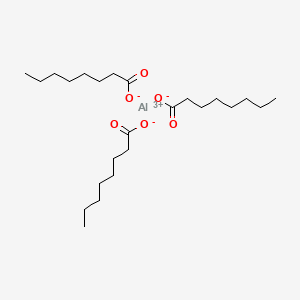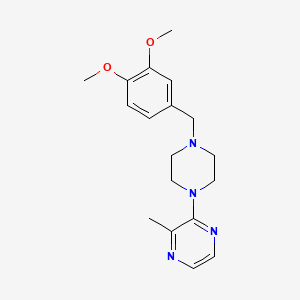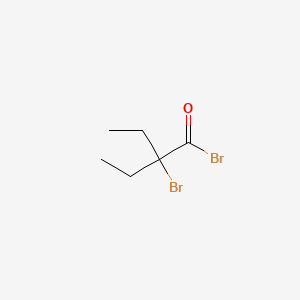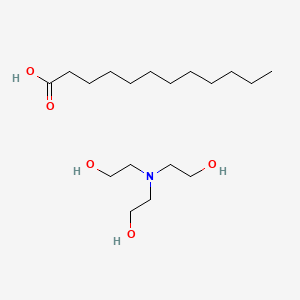
Dibenz(a,i)acridina
Descripción general
Descripción
Dibenz[a,i]acridine (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is used in various scientific research applications. It is an organic compound that belongs to the chemical class of polycyclic aromatic hydrocarbons (PAHs). DBA is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of various drugs and polymers. DBA is also used in the production of polymers, dyes, and other products. DBA is a colorless, crystalline solid with a melting point of 127 °C. It is insoluble in water and is combustible.
Aplicaciones Científicas De Investigación
Agentes terapéuticos para trastornos
Los derivados de acridina, incluida la Dibenz(a,i)acridina, se han investigado activamente a lo largo de los años como posibles agentes terapéuticos para una amplia gama de trastornos . Estos trastornos incluyen cáncer, enfermedad de Alzheimer e infecciones bacterianas y protozoarias .
Tratamiento del cáncer
El modo de acción de la acridina, incluida la this compound, es principalmente responsable de su uso en el tratamiento del cáncer . La intercalación del ADN, junto con sus impactos posteriores en los procesos biológicos que involucran el ADN y las enzimas relacionadas, juega un papel crucial . Los medicamentos de acridina se pueden utilizar con sustancias bioactivas como los inhibidores de la proteína de reparación del ADN para prevenir el cáncer y mejorar los resultados .
Desarrollo de materiales luminosos
El desarrollo de derivados de acridina con mayor potencia terapéutica y selectividad, así como materiales luminosos, es un área de investigación significativa . Esto incluye el desarrollo de derivados de this compound .
Agentes antibacterianos
Los componentes estructurales de la acridina-3,6-diamina, que son características estructurales fundamentales de la this compound, fueron de los primeros en identificarse como potentes agentes antibacterianos . Todavía se utilizan como desinfectantes y antibacterianos efectivos en la actualidad .
Intercalación del ADN
Debido a la forma plana de la this compound, la intercalación en el ADN de doble cadena es bastante probable . Esta intercalación, que es impulsada por la transferencia de carga y las interacciones de apilamiento π, coloca el cromóforo poliaromático entre los pares de bases de la doble hélice y eventualmente hace que la estructura helicoidal se desenrolle .
Propiedades termofísicas
Las propiedades termofísicas de la this compound son de interés en la investigación científica . Estas propiedades se evalúan críticamente y se pueden utilizar en diversas aplicaciones .
Mecanismo De Acción
Target of Action
Dibenz[a,i]acridine is a complex compound that primarily targets liver and lung microsomes . These microsomes, which are small vesicles derived from the endoplasmic reticulum, play a crucial role in the metabolism of many substances within the cell.
Mode of Action
The interaction of Dibenz[a,i]acridine with its targets involves the formation of various metabolites. In the presence of liver microsomes, Dibenz[a,i]acridine is metabolized into several compounds, including trans-DBAJAC-3,4-dihydrodiol, trans-DBAJAC-5,6-dihydro-diol, DBAJAC-5,6-oxide, 3-hydroxy-DBAJAC, and 4-hydroxy-DRAJAC . These metabolites result from the enzymatic actions of the microsomes on Dibenz[a,i]acridine.
Biochemical Pathways
The biochemical pathways affected by Dibenz[a,i]acridine involve the transformation of the compound into various metabolites. The major metabolite formed is trans-DBAJAC-3,4-dihydrodiol, which is considered the candidate proximate carcinogen according to the bay-region theory of carcinogenesis . Other significant metabolites include DBAJAC-5,6-oxide and phenols .
Pharmacokinetics
It is known that the compound is metabolized in the liver and lungs, suggesting that it is likely absorbed and distributed to these organs following exposure .
Result of Action
The molecular and cellular effects of Dibenz[a,i]acridine’s action are primarily related to its metabolites. The formation of these metabolites, particularly trans-DBAJAC-3,4-dihydrodiol, suggests that Dibenz[a,i]acridine may have carcinogenic effects . This is supported by the fact that Dibenz[a,i]acridine is known to induce cancer .
Action Environment
The action, efficacy, and stability of Dibenz[a,i]acridine can be influenced by various environmental factors. For instance, the compound is found in complex combustion mixtures, such as those produced by automobile exhaust, coal-burning effluent, and tobacco smoke . These environmental sources can potentially affect the exposure levels and subsequent actions of Dibenz[a,i]acridine.
Propiedades
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXMZJQYYWLOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075372 | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226-92-6 | |
| Record name | Dibenz(a,i)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,i]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZ(A,I)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR2CDV898L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Dibenz[a,i]acridine, and what are its downstream effects?
A1: Dibenz[a,i]acridine is a polycyclic aromatic hydrocarbon (PAH) with a nitrogen heteroatom (aza-PAH). Research suggests its primary mechanism of action involves activation of the aryl hydrocarbon receptor (AhR) pathway. [] While the exact downstream effects are not fully elucidated in the provided papers, AhR activation is known to influence various cellular processes, including xenobiotic metabolism, cell proliferation, and immune responses. Excessive or dysregulated AhR activation can contribute to toxicological effects. []
Q2: How potent is Dibenz[a,i]acridine in activating the AhR pathway compared to other PAHs?
A2: Dibenz[a,i]acridine exhibits significant potency in activating the AhR pathway. In fact, studies demonstrate its activity falls within the picomolar range, comparable to the potent environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin. [] Notably, aza-PAHs like Dibenz[a,i]acridine generally display higher AhR activation potencies than their unsubstituted PAH counterparts. []
Q3: How does the structure of Dibenz[a,i]acridine relate to its ability to activate the AhR?
A3: Quantitative structure-activity relationship (QSAR) modeling suggests that molecular descriptors like ellipsoidal volume, molar refractivity, and molecular size are crucial for AhR activation potency in aza-PAHs. [] While specific structural features of Dibenz[a,i]acridine contributing to its high potency aren't explicitly detailed, the presence of the nitrogen heteroatom and its overall size and shape likely play significant roles.
Q4: What are the environmental implications of Dibenz[a,i]acridine?
A4: Dibenz[a,i]acridine is considered an environmental contaminant. Studies have detected its presence in food oils, likely arising from environmental contamination of raw materials. [] Given its high AhR activation potency, understanding its environmental fate, persistence, and potential for bioaccumulation is crucial.
Q5: What analytical techniques are used to study Dibenz[a,i]acridine?
A5: Various analytical methods are employed for the detection and quantification of Dibenz[a,i]acridine in different matrices. One technique utilized is LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry). [] This method allows for sensitive and selective determination of Dibenz[a,i]acridine and other azaarenes in complex samples like food oils. []
Q6: Are there any known safety concerns regarding Dibenz[a,i]acridine?
A7: While specific toxicity data for Dibenz[a,i]acridine are not provided in the research excerpts, its classification as an aza-PAH raises concerns. Aza-PAHs, in general, exhibit higher cytotoxicity and AhR activation potency compared to their unsubstituted PAH counterparts, suggesting a greater potential for toxicological effects. [] Further research is essential to comprehensively assess its safety profile, including potential long-term effects and environmental hazards.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















